2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate 2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate Reagent suitable for amino acid or protein sequence analysis by HPLC with fluorescence detection.
AQC is a reactive probe for the pre-column derivatization of primary and secondary amines, including those found in amino acids, peptides, proteins, and polyamines. It forms stable and highly fluorescent derivatives and has been used for chromatographic separation and analysis of derivatized amino acids and polyamines. AQC-derivatized polyamines display excitation/emission maxima of 248/398 nm, respectively.

Brand Name: Vulcanchem
CAS No.: 148757-94-2
VCID: VC21177085
InChI: InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)
SMILES: C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
Molecular Formula: C14H11N3O4
Molecular Weight: 285.25 g/mol

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate

CAS No.: 148757-94-2

Cat. No.: VC21177085

Molecular Formula: C14H11N3O4

Molecular Weight: 285.25 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl quinolin-6-ylcarbamate - 148757-94-2

Specification

Description Reagent suitable for amino acid or protein sequence analysis by HPLC with fluorescence detection.
AQC is a reactive probe for the pre-column derivatization of primary and secondary amines, including those found in amino acids, peptides, proteins, and polyamines. It forms stable and highly fluorescent derivatives and has been used for chromatographic separation and analysis of derivatized amino acids and polyamines. AQC-derivatized polyamines display excitation/emission maxima of 248/398 nm, respectively.

CAS No. 148757-94-2
Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate
Standard InChI InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6H2,(H,16,20)
Standard InChI Key LINZYZMEBMKKIT-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)NC2=CC3=C(C=C2)N=CC=C3

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